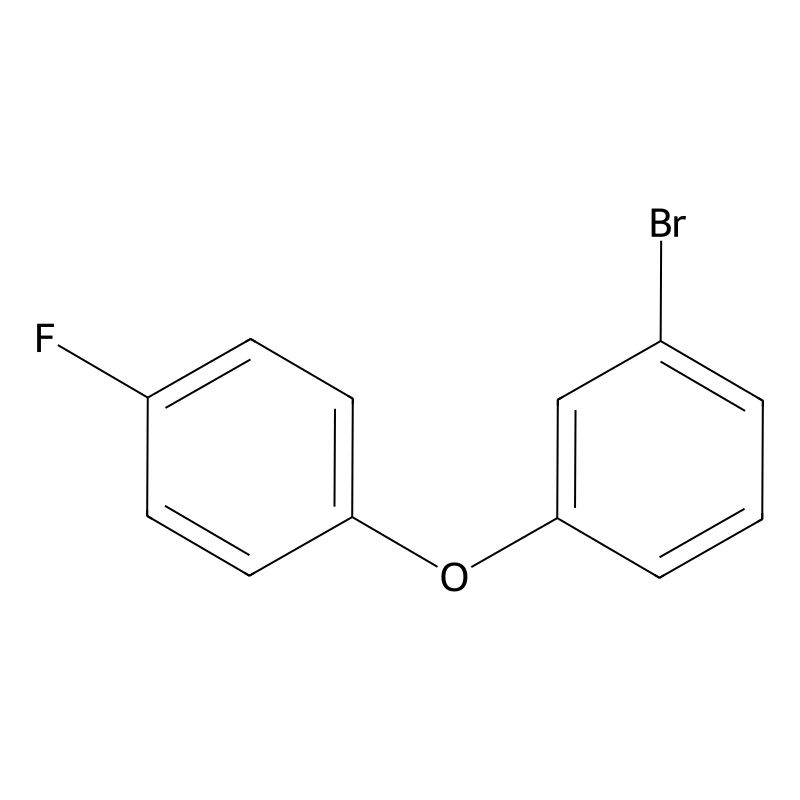

3-Bromo-4'-fluorodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4'-fluorodiphenyl ether, also known as 3'-Bromo-4'-fluoroacetophenone, is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a diphenyl ether backbone. Its chemical formula is with a molar mass of approximately 217.04 g/mol. The compound appears as a white crystalline solid and has notable physical properties, including a melting point of 52-57°C and a boiling point of approximately 150°C at reduced pressure .

This compound is primarily used in chemical synthesis and research due to its reactive functional groups, which allow for various chemical transformations.

- Affinity chromatography: The bromo and/or fluoro groups might provide a specific binding site for proteins with complementary functional groups, allowing for their purification [].

- Protein modification: The compound might react with specific amino acid residues in proteins, potentially altering their activity or function. However, further research is needed to confirm this.

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal procedures.

Organic synthesis

3-Bromo-4'-fluorodiphenyl ether possesses a reactive bromine group, which can be useful as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties [].

Material science

Aromatic ethers like 3-Bromo-4'-fluorodiphenyl ether can be components in the development of new materials. Their properties, such as thermal stability and electrical conductivity, can be of interest for applications in electronics or polymers [].

Medicinal chemistry

The introduction of fluorine and bromine atoms can influence the biological activity of molecules. Researchers might explore 3-Bromo-4'-fluorodiphenyl ether as a scaffold for drug discovery or as a probe molecule to study biological processes [].

- Electrophilic Aromatic Substitution: The presence of the bromine and fluorine substituents can direct further substitutions on the aromatic rings, particularly at the ortho and para positions relative to these groups.

- Nucleophilic Substitution: The ether functional group can undergo nucleophilic substitution reactions under strong conditions, potentially leading to the formation of other ether derivatives or alcohols.

- Reduction Reactions: The carbonyl group in related compounds can be reduced to alcohols or other functional groups depending on the reducing agent used.

The synthesis of 3-Bromo-4'-fluorodiphenyl ether can be achieved through several methods:

- Bromination of Fluoroacetophenone: This involves treating 4-fluoroacetophenone with bromine in an appropriate solvent under controlled conditions.

- Refluxing with Brominating Agents: Utilizing agents like phosphorus tribromide or N-bromosuccinimide can facilitate the bromination process effectively.

- Ether Formation: The final ether formation can be achieved through reactions involving phenolic compounds and alkyl halides.

3-Bromo-4'-fluorodiphenyl ether has several applications:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is explored for its potential use in developing new materials with specific electronic or optical properties.

- Research Tool: Used in studies investigating the reactivity of halogenated compounds and their derivatives.

Interaction studies involving 3-Bromo-4'-fluorodiphenyl ether focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents enhance its electrophilic character, making it suitable for further derivatization. Investigations into how this compound interacts with biological systems are ongoing, particularly regarding its potential therapeutic effects and mechanisms.

Several compounds share structural similarities with 3-Bromo-4'-fluorodiphenyl ether. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 1-(3-Bromo-2-fluorophenyl)ethanone | C8H6BrF | 0.93 |

| 1-(5-Bromo-2,4-difluorophenyl)ethanone | C8H6BrF2 | 0.93 |

| 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H7BrF | 0.93 |

| 1-(3-Bromo-5-fluorophenyl)ethanone | C8H6BrF | 0.94 |

Uniqueness

What sets 3-Bromo-4'-fluorodiphenyl ether apart from these similar compounds is its specific combination of bromine and fluorine substituents on the aromatic ring, which influences both its chemical reactivity and potential biological activity. This unique substitution pattern may lead to distinct properties not observed in other halogenated compounds.

3-Bromo-4'-fluorodiphenyl ether possesses the molecular formula C12H8BrFO and is registered under Chemical Abstracts Service number 50904-38-6. The compound is systematically named as 1-bromo-3-(4-fluorophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative designations include 3-bromo-4'-fluorodiphenylether and 1-(3-bromophenoxy)-4-fluorobenzene, reflecting the different approaches to naming this bifunctional aromatic ether.

The molecular architecture of 3-bromo-4'-fluorodiphenyl ether features two aromatic rings connected through an ether oxygen bridge, with a bromine atom positioned at the meta position of one phenyl ring and a fluorine atom located at the para position of the opposing phenyl ring. This specific substitution pattern creates an asymmetric diphenyl ether with distinct electronic and steric properties. The compound exhibits a molecular weight of 267.09 grams per mole, placing it within the medium molecular weight range for aromatic ethers.

Table 1: Physical and Chemical Properties of 3-Bromo-4'-fluorodiphenyl Ether

The European Community number 610-583-9 and DSSTox Substance identifier DTXSID80381081 provide additional regulatory and database identifications for this compound. The InChI key ADGMRCLDJLCOKF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.

Historical Context in Organohalogen Chemistry

The development of halogenated diphenyl ethers traces its origins to the foundational work in organohalogen chemistry that began in the mid-nineteenth century. Diphenyl ether itself was first discovered by Heinrich Limpricht and Karl List in 1855 during their reproduction of Carl Ettling's destructive distillation of copper benzoate. These pioneering chemists named the compound phenyl oxide and initiated systematic studies of its derivatives, establishing the groundwork for the extensive family of diphenyl ether compounds that would follow.

The broader category of organohalogen compounds has revealed remarkable diversity in natural systems, with more than 2,000 organohalogen compounds identified as naturally occurring materials produced by various plants, fungi, bacteria, and marine organisms. This natural prevalence of halogenated organic compounds provided early evidence that carbon-halogen bonds represent a fundamental structural motif in biological chemistry, legitimizing the synthetic pursuit of halogenated aromatic systems.

Polybrominated diphenyl ethers gained particular prominence in the 1970s when decabromodiphenyl ether was commercialized as a flame retardant. This commercial success demonstrated the practical utility of halogenated diphenyl ethers and spurred interest in developing related compounds with specific substitution patterns. The systematic exploration of halogen substitution effects on diphenyl ether frameworks led to the synthesis of numerous congeners, including 3-bromo-4'-fluorodiphenyl ether, as researchers sought to understand structure-activity relationships and develop compounds with enhanced properties.

The recognition that commercial polybrominated diphenyl ether formulations represented technical mixtures of various congeners rather than pure compounds highlighted the importance of synthesizing and characterizing individual isomers. Commercial pentabromodiphenyl ether, for example, contains multiple congeners including 2,2',4,4'-tetrabromodiphenyl ether and 2,2',4,4',5-pentabromodiphenyl ether as major components. This complexity underscored the need for precise synthetic methods to access specific substitution patterns, contributing to the development of targeted synthetic approaches for compounds like 3-bromo-4'-fluorodiphenyl ether.

Role in Contemporary Organic Synthesis

3-Bromo-4'-fluorodiphenyl ether occupies a significant position in contemporary organic synthesis as a versatile building block that combines the reactivity of both aromatic bromides and fluorides within a single molecular framework. The compound exemplifies the strategic use of halogen substituents in synthetic chemistry, where each halogen provides distinct reactivity patterns that can be selectively exploited for molecular construction.

The synthetic utility of 3-bromo-4'-fluorodiphenyl ether derives from its dual halogen functionality, which enables sequential or selective functionalization strategies. The bromine substituent at the meta position provides an excellent leaving group for nucleophilic aromatic substitution reactions and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Simultaneously, the fluorine atom at the para position of the opposite ring contributes to the electronic properties of the molecule and can participate in specialized fluorine chemistry when required.

Recent synthetic developments have demonstrated the compound's value in pharmaceutical and materials science applications. The synthesis of 3-bromo-4'-fluorodiphenyl ether and related compounds can be achieved through various chemical reactions, primarily involving the reaction of appropriately substituted precursors. The general synthetic route typically involves nucleophilic substitution reactions in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to 100°C, depending on the specific conditions required for optimal yield and purity.

Table 2: Synthetic Applications and Reactivity Patterns

| Reaction Type | Target Functionality | Synthetic Utility |

|---|---|---|

| Nucleophilic Aromatic Substitution | Bromine displacement | Introduction of nucleophiles |

| Palladium-Catalyzed Cross-Coupling | Carbon-carbon bond formation | Aryl-aryl coupling reactions |

| Fluorine Chemistry | Fluorine activation | Specialized fluorinated products |

| Ether Cleavage | Ring disconnection | Access to phenolic intermediates |

The development of diphenyl ether derivatives as novel bioactive compounds has further expanded the synthetic relevance of 3-bromo-4'-fluorodiphenyl ether. Recent research has identified diphenyl ether structures as activators for large-conductance calcium-activated potassium channels, demonstrating the therapeutic potential of this structural class. The optimization of diphenyl ether derivatives has led to the discovery of potent activators with enhanced pharmacological properties, validating the continued synthetic interest in this compound family.

The compound's role extends beyond traditional pharmaceutical applications to include materials science and specialty chemical synthesis. The unique combination of electronic effects imparted by the bromine and fluorine substituents makes 3-bromo-4'-fluorodiphenyl ether an attractive precursor for functional materials requiring precise electronic properties. The systematic variation of halogen substitution patterns allows researchers to fine-tune molecular properties for specific applications, establishing this compound as a valuable synthetic intermediate in advanced material development.

Molecular Geometry and Electronic Configuration

3-Bromo-4'-fluorodiphenyl ether exhibits a characteristic diphenyl ether molecular architecture with the molecular formula C₁₂H₈BrFO and a molecular weight of 267.09 g/mol [1] [2]. The compound features two aromatic benzene rings connected through an oxygen atom, forming the central ether linkage [1]. The bromine atom is positioned at the 3-position of one benzene ring, while the fluorine atom occupies the 4'-position of the opposite ring [3] [4].

The molecular geometry is characterized by the International Union of Pure and Applied Chemistry name 1-bromo-3-(4-fluorophenoxy)benzene [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F [4]. The International Chemical Identifier key ADGMRCLDJLCOKF-UHFFFAOYSA-N provides a unique structural identifier for this compound [1] [4].

Diphenyl ether conformations are typically described by two torsion angles φ₁ and φ₂ between the carbon-oxygen-carbon plane and the planes of the phenyl rings [5]. Research on related halogenated diphenyl ethers demonstrates that these molecules can adopt planar, butterfly, skew, or twist conformations depending on the degree of ring rotation [5]. The presence of both bromine and fluorine substituents influences the electronic distribution and molecular conformation through their distinct electronegativity values [6].

Crystallographic Data and Conformational Analysis

Crystallographic studies of related halogenated diphenyl ethers provide valuable insights into the solid-state structure of 3-bromo-4'-fluorodiphenyl ether [6]. Research on fluorinated polybrominated diphenyl ether analogs reveals that carbon-fluorine bond lengths typically range between 1.347 and 1.362 Ångströms, while carbon-bromine bond lengths fall between 1.880 and 1.904 Ångströms [6].

X-ray diffraction analysis of similar compounds shows that solid-state intermolecular interactions are dominated by weak carbon-hydrogen to halogen and carbon-hydrogen to fluorine interactions [6]. The interior ring angles at positions with fluorine substitution typically increase to 121.9-124.0 degrees due to hyperconjugation effects [6]. Crystal packing arrangements in diphenyl ether compounds are controlled primarily by weak intermolecular carbon-hydrogen to π interactions [7].

Conformational analysis studies indicate a strong correlation between torsion angles and molecular properties [5]. The influence of halogen substituents on conformation becomes particularly observable in compounds with ortho-substitution patterns [6]. The carbon-oxygen-carbon bond angle in diphenyl ether structures typically approaches 120 degrees, as confirmed by multiple crystallographic investigations [8].

Thermodynamic Parameters

Boiling Point and Melting Behavior

Thermal properties of 3-bromo-4'-fluorodiphenyl ether reflect the influence of both halogen substituents on intermolecular forces [4]. The compound exhibits a boiling point of 220 degrees Celsius under reduced pressure conditions of 25 millimeters of mercury [4]. This elevated boiling point compared to unsubstituted diphenyl ether (259 degrees Celsius at atmospheric pressure) demonstrates the impact of halogen substitution on volatility [9].

Related brominated diphenyl ether compounds show varying thermal behavior based on substitution patterns [10]. The 3-bromodiphenyl ether analog exhibits different physical properties with a density of 1.371 grams per milliliter at 25 degrees Celsius [10]. The presence of fluorine substitution typically results in modified thermal characteristics compared to purely brominated analogs .

Temperature-dependent behavior studies of halogenated diphenyl ethers indicate that melting points are influenced by both molecular symmetry and intermolecular packing forces . The crystalline form appears as a white solid under standard conditions, with storage typically maintained at room temperature [3].

Density and Solubility Profiles

The density of 3-bromo-4'-fluorodiphenyl ether is reported as 1.48 grams per cubic centimeter [4]. This value reflects the combined mass contribution of both bromine and fluorine atoms within the molecular structure [4]. The logarithmic partition coefficient (log P) value of 4.38050 indicates significant lipophilicity and potential for bioaccumulation [4].

Solubility characteristics are influenced by the polar ether linkage and the presence of halogen substituents [12]. Related fluorinated diphenyl ether compounds demonstrate varying solubility profiles in different solvents [12]. The molecular architecture suggests limited water solubility due to the hydrophobic aromatic rings and halogen substituents [4].

Comparative analysis with other halogenated diphenyl ethers shows that solubility parameters depend strongly on the specific substitution pattern and degree of halogenation [13]. The combination of bromine and fluorine substitution creates unique intermolecular interaction profiles that influence both density and solubility behavior [6].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 267.09 | g/mol | [1] [2] |

| Density | 1.48 | g/cm³ | [4] |

| Boiling Point | 220 | °C (25 mmHg) | [4] |

| Log P | 4.38050 | - | [4] |

Spectroscopic Fingerprints

Infrared and Raman Spectral Signatures

Infrared spectroscopy of 3-bromo-4'-fluorodiphenyl ether reveals characteristic absorption bands corresponding to the aromatic ether functional group and halogen substituents [14]. The asymmetric carbon-carbon-oxygen stretch for aromatic ethers typically appears between 1300 and 1200 wavenumbers [14]. For diphenyl ether, this characteristic peak occurs at 1238 wavenumbers, with the symmetric carbon-oxygen-carbon stretch observed at 867 wavenumbers [14].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, consistent with the unsaturated nature of both benzene rings [14] [15]. The aromatic carbon-carbon stretching modes are typically observed between 1600 and 1475 wavenumbers [15]. Density functional theory calculations on para-halogenated diphenyl ethers demonstrate that halogen substituents significantly influence vibrational frequencies through electronic effects [16].

The presence of bromine and fluorine substituents introduces additional characteristic absorptions [16]. Carbon-bromine stretching vibrations typically occur in the lower frequency region, while carbon-fluorine stretches appear at higher frequencies due to the strength of the carbon-fluorine bond [15]. Ring bending modes and out-of-plane deformation vibrations provide additional fingerprint identification features [14].

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes [17]. The Aldrich Raman Condensed Phase Library contains extensive reference spectra for related brominated aromatic compounds [17]. Fluorinated aromatic compounds exhibit distinct Raman signatures that aid in structural identification [17].

Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy of 3-bromo-4'-fluorodiphenyl ether provides detailed structural information through characteristic chemical shift patterns [18]. Proton nuclear magnetic resonance spectra of diphenyl ether compounds typically show aromatic proton signals between 6.9 and 7.3 parts per million [18]. The specific substitution pattern creates distinct splitting patterns and chemical shift values for each aromatic proton environment [19].

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the fluorine substituent [20] [21]. Research on monofluorinated polybrominated diphenyl ether analogs demonstrates that fluorine nuclear magnetic resonance chemical shifts provide sensitive indicators of substitution patterns [20]. The coupling between fluorine and adjacent protons creates characteristic splitting patterns that aid in structural assignment [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom in the molecular framework [20]. Studies of related halogenated diphenyl ethers show that halogen substituents cause predictable shifts in carbon-13 chemical shift values [22]. The ether carbon atoms typically appear in distinct regions of the carbon-13 spectrum, providing confirmation of the diphenyl ether structure [22].

Chemical shift assignments for halogenated aromatic compounds follow established patterns based on substituent electronegativity and inductive effects [19]. Bromine substitution typically causes downfield shifts for adjacent carbon atoms, while fluorine substitution produces characteristic chemical shift changes throughout the aromatic ring system [19] [20].

| Nuclear Magnetic Resonance Parameter | Typical Range | Notes |

|---|---|---|

| ¹H Aromatic Protons | 6.9-7.3 ppm | Diphenyl ether region [18] |

| ¹³C Aromatic Carbons | 110-160 ppm | Halogen-substituted aromatics [22] |

| ¹⁹F Chemical Shift | -120 to -160 ppm | Aromatic fluorine [20] |

The Ullmann diaryl ether coupling reaction remains one of the most versatile and widely employed methods for constructing diaryl ether bonds. For 3-Bromo-4'-fluorodiphenyl ether synthesis, this approach involves the copper-catalyzed coupling of 3-bromophenol with 4-fluoroaryl halides or the reverse coupling of 4-fluorophenol with 3-brominated aryl electrophiles [1] [2] [3].

Copper-Catalyzed Reaction Mechanisms

The mechanistic understanding of copper-catalyzed diaryl ether formation has evolved significantly, with recent discoveries challenging traditional paradigms. The conventional mechanism involves a Cu(I)/Cu(III) catalytic cycle where the rate-determining step is typically the oxidative addition of the aryl halide to a Cu(I) phenoxide complex [1] [2]. However, breakthrough research has revealed a non-canonical mechanism involving Cu(II) complexes that operates through concerted oxidative addition [4].

In the traditional pathway, the catalytic cycle begins with the formation of a Cu(I) phenoxide complex from the copper catalyst, ligand, and deprotonated phenol. The aryl halide then undergoes oxidative addition to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the diaryl ether product and regenerate the Cu(I) catalyst [3] [5]. This mechanism is supported by extensive kinetic studies and ligand effects that demonstrate the crucial role of the oxidative addition step.

Recent mechanistic investigations using electron paramagnetic resonance spectroscopy and X-ray crystallography have identified Cu(II) dioxalamide complexes as active catalytic intermediates [4]. These Cu(II) species catalyze the coupling through a fundamentally different pathway involving concerted oxidative addition rather than the stepwise process traditionally proposed. This discovery explains the exceptional efficiency of oxalamide ligands and provides new insights into catalyst design.

The electronic properties of the 3-bromo-4'-fluorodiphenyl ether target compound significantly influence the reaction mechanism. The electron-withdrawing fluorine substituent on the acceptor ring facilitates nucleophilic attack by the phenoxide, while the bromine substituent on the donor ring affects the reactivity of the phenolic hydroxyl group [7]. These electronic effects must be carefully considered when selecting optimal reaction conditions.

Ligand Screening and Catalytic Efficiency

The development of efficient ligands for copper-catalyzed diaryl ether synthesis has been a major focus of research, with systematic screening revealing significant variations in catalytic performance [2] [3]. The most successful ligands for 3-Bromo-4'-fluorodiphenyl ether synthesis belong to the oxalamide family, particularly N,N'-bis(2-phenylphenyl)oxalamide (BPPO) and N-(2-phenylphenyl)-N'-benzyl oxalamide (PPBO) [8] [9] [10].

Comprehensive ligand screening studies involving 56 structurally diverse multidentate ligands have demonstrated that oxalamide-based systems provide superior catalytic efficiency [3]. The BPPO ligand system enables catalyst loadings as low as 0.2-2 mol% while maintaining excellent yields of 85-99% [8] [9]. This represents the lowest catalytic loading reported for general copper-ligand catalyzed diaryl ether formation.

The exceptional performance of oxalamide ligands stems from their unique coordination properties and ability to stabilize both Cu(I) and Cu(II) oxidation states [4] [11]. The bidentate N,N-coordination mode provides optimal geometric constraints for the catalytic cycle, while the electron-rich nature of the ligand facilitates both oxidative addition and reductive elimination steps [12] [13].

Comparative analysis reveals that N,N-dimethylglycine, despite being one of the first successful ligands for mild Ullmann coupling, requires higher catalyst loadings (5-10 mol%) and provides lower turnover numbers than modern oxalamide systems [3] [5]. Similarly, traditional ligands such as 1,10-phenanthroline and diol-based systems, while reliable, cannot match the efficiency of optimized oxalamide ligands [14] [15].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution represents an alternative approach for 3-Bromo-4'-fluorodiphenyl ether synthesis, particularly when utilizing activated aryl halides as electrophilic partners [16] [17] [18]. This methodology is especially relevant when the target compound can be accessed through the reaction of 3-bromophenol with appropriately activated 4-fluoroaryl electrophiles.

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer intermediate, also known as an anionic σ-complex [19] [20] [21]. The nucleophile attacks the electron-deficient aromatic carbon, forming a temporary anionic intermediate that is stabilized by electron-withdrawing substituents. Subsequent elimination of the leaving group restores aromaticity and yields the substitution product.

For 3-Bromo-4'-fluorodiphenyl ether synthesis, the nucleophilic aromatic substitution pathway requires careful consideration of the electronic properties of both coupling partners. The fluorine substituent provides moderate activation for nucleophilic attack, while additional electron-withdrawing groups may be necessary to achieve acceptable reaction rates [17] [22]. The use of polyfluorinated aromatics or nitroarenes as electrophilic partners can significantly enhance reactivity.

Recent advances in nucleophilic aromatic substitution include the development of promoter systems that enable reactions with less activated substrates. Proazaphosphatranes such as P(i-BuNCH2CH2)3N have been shown to efficiently promote the nucleophilic aromatic substitution of aryl fluorides with aryl TBDMS ethers under mild conditions [17]. This approach offers excellent yields of diaryl ether products while avoiding the need for harsh reaction conditions.

The application of microwave irradiation has revolutionized nucleophilic aromatic substitution reactions for diaryl ether synthesis. Microwave-assisted reactions of phenols with electron-deficient aryl halides proceed in high to excellent yields within 5-10 minutes without requiring catalysts [23] [24]. This methodology is particularly attractive for the synthesis of 3-Bromo-4'-fluorodiphenyl ether when using appropriately substituted starting materials.

Alternative Approaches

Palladium-Mediated Cross-Couplings

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for diaryl ether synthesis, offering unique advantages in terms of functional group tolerance and substrate scope [25] [26] [27]. For 3-Bromo-4'-fluorodiphenyl ether synthesis, palladium catalysis enables the coupling of challenging substrate combinations that may not be amenable to copper-catalyzed methods.

The development of bulky biarylphosphine ligands has dramatically expanded the scope of palladium-catalyzed C-O coupling reactions [25]. Ligands such as L8, t-BuXPhos, and RockPhos enable efficient coupling under mild conditions, with some systems operating at room temperature [25] [14]. The L8 ligand system is particularly noteworthy, allowing catalyst loadings as low as 0.5-3 mol% while maintaining excellent yields across a broad substrate range.

The mechanism of palladium-catalyzed diaryl ether formation involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the phenoxide nucleophile and reductive elimination to form the C-O bond [26]. The rate-determining step is typically the reductive elimination, which is facilitated by sterically demanding ligands that destabilize the Pd(II) intermediate and promote product formation.

For 3-Bromo-4'-fluorodiphenyl ether synthesis, palladium catalysis offers particular advantages when dealing with electron-rich phenols or sterically hindered substrates [25] [27]. The ability of palladium systems to operate under mild conditions and tolerate a wide range of functional groups makes this approach especially attractive for complex synthetic targets.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for diaryl ether formation, offering significant advantages in terms of reaction rate, energy efficiency, and product selectivity [23] [24] [31] [32]. For 3-Bromo-4'-fluorodiphenyl ether synthesis, microwave irradiation can dramatically accelerate both catalyzed and uncatalyzed processes.

The application of microwave heating to Ullmann-type coupling reactions has enabled significant reductions in reaction times and catalyst loadings [32] [33]. Microwave-assisted copper-catalyzed diaryletherification can be completed in 10-30 minutes at 100-140°C using catalyst loadings as low as 1-3 mol% [32]. The enhanced reaction rates under microwave conditions are attributed to improved heat transfer and potential non-thermal microwave effects.

Catalyst-free microwave-assisted synthesis represents a particularly attractive approach for 3-Bromo-4'-fluorodiphenyl ether formation [23] [24]. Direct coupling of phenols with electron-deficient aryl halides under microwave irradiation can proceed in excellent yields within 5-10 minutes without requiring any metal catalysts. This methodology is especially effective for substrates bearing electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack.

The optimization of microwave-assisted reactions requires careful control of several parameters including temperature, power, reaction time, and solvent selection [31]. For diaryl ether synthesis, optimal conditions typically involve temperatures of 120-180°C, microwave powers of 200-600 watts, and reaction times of 5-60 minutes depending on the specific substrate combination and desired transformation.

Recent advances in microwave-assisted synthesis include the development of continuous flow microwave reactors that enable scale-up of diaryl ether synthesis [24]. These systems provide improved reproducibility and safety compared to batch microwave processes, making them particularly attractive for process chemistry applications.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard